Tyr-pro

Vue d'ensemble

Description

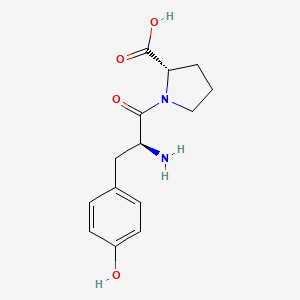

Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .

Chemical Reactions Analysis

The reactivity of Tyr-Pro has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in Tyr-Pro are potential nucleophilic centers .

Applications De Recherche Scientifique

Memory Improvement

- Scientific Field: Neuroscience

- Application Summary: Tyr-Pro has been found to improve memory in mice. It is a soy-derived dipeptide that can reach the mouse brain after oral administration .

- Methods of Application: Stable isotope-labeled Tyr-Pro was orally administered to male ICR mice at 10 or 100 mg/kg. The intact labeled Tyr-Pro exhibited maximal plasma and brain levels 15 min after administration .

- Results: The study provided the first evidence that orally administered Tyr-Pro at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma .

Antihypertensive Peptide Production

- Scientific Field: Food Science and Technology

- Application Summary: Tyr-Pro has been used in the production of antihypertensive peptides from milk using the white-rot fungus Peniophora sp. in submerged fermentation and a jar fermentor .

- Methods of Application: The white-rot fungus Peniophora sp. was grown in cow’s milk or low-fat milk under vigorous shaking conditions. The fungus released peptides and amino acids from milk .

- Results: The fermented milk exhibited good production of the target peptide Tyr-Pro. The fungus showed good growth in a jar fermentor culture using only cow’s milk or low-fat milk, which enabled the efficient production of Tyr-Pro and ACE-inhibitory activity .

Peptide and Protein Modification

- Scientific Field: Biochemistry

- Application Summary: Tyr-Pro has been used in the selective modification of peptides and proteins at tyrosine residues . This is a growing field of research as tyrosine provides a robust alternative to traditional peptide/protein modification protocols that target lysine and cysteine .

- Methods of Application: The specific methods of application or experimental procedures for this use of Tyr-Pro are not detailed in the source .

- Results: The outcomes of this application are also not specified in the source .

Alzheimer’s Disease Treatment

- Scientific Field: Neuroscience

- Application Summary: Tyr-Pro has been used in the treatment of Alzheimer’s disease. In a long-term oral administration study assessing Tyr-Pro in amyloid β-injected AD model mice, it was found that orally administered Tyr-Pro can improve impaired cognitive function .

- Methods of Application: Stable isotope-labeled Tyr-Pro was orally administered to male ICR mice at 10 or 100 mg/kg. The intact labeled Tyr-Pro exhibited maximal plasma and brain levels 15 min after administration .

- Results: The study provided the first evidence that orally administered Tyr-Pro at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDHJARLHNEGA-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430840 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-pro | |

CAS RN |

51871-47-7 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

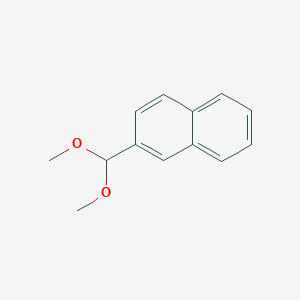

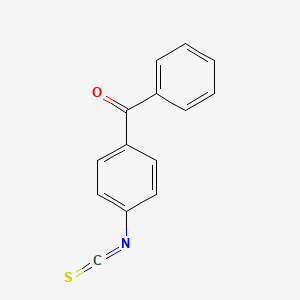

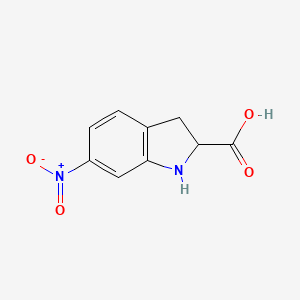

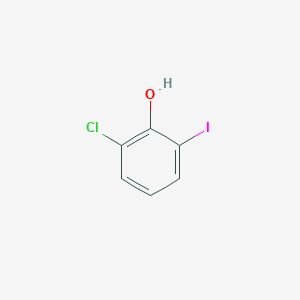

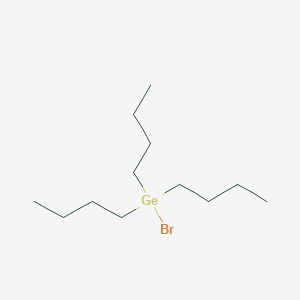

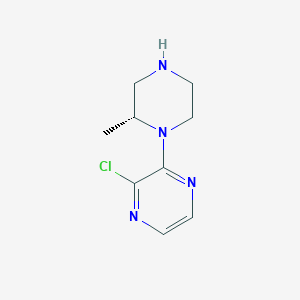

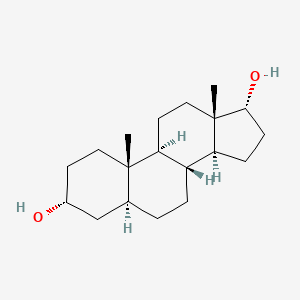

Retrosynthesis Analysis

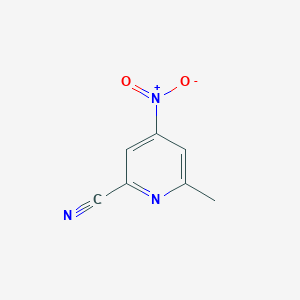

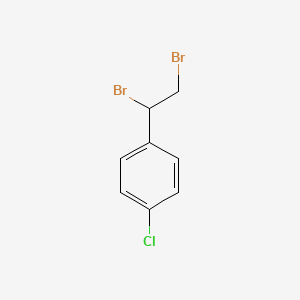

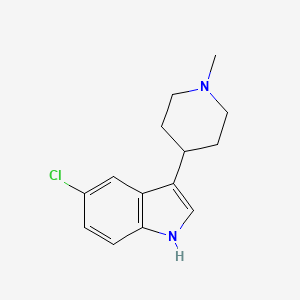

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)

![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)